methyl 6-methyl-4-[3-(4-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate
CAS No.: 484049-00-5
Cat. No.: VC7176225
Molecular Formula: C23H22N4O3
Molecular Weight: 402.454
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 484049-00-5 |
|---|---|
| Molecular Formula | C23H22N4O3 |
| Molecular Weight | 402.454 |
| IUPAC Name | methyl 6-methyl-4-[3-(4-methylphenyl)-1-phenylpyrazol-4-yl]-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate |
| Standard InChI | InChI=1S/C23H22N4O3/c1-14-9-11-16(12-10-14)20-18(13-27(26-20)17-7-5-4-6-8-17)21-19(22(28)30-3)15(2)24-23(29)25-21/h4-13,21H,1-3H3,(H2,24,25,29) |
| Standard InChI Key | ZRJSICPJGRBDAQ-UHFFFAOYSA-N |
| SMILES | CC1=CC=C(C=C1)C2=NN(C=C2C3C(=C(NC(=O)N3)C)C(=O)OC)C4=CC=CC=C4 |
Introduction
Chemical Identity and Structural Features
Molecular Composition
The compound’s molecular formula is C23H22N4O3, with a molecular weight of 402.45 g/mol. Its IUPAC name reflects the intricate substitution pattern: a methyl group at position 6 of the dihydropyrimidine ring, a 3-(4-methylphenyl)-1-phenylpyrazol-4-yl moiety at position 4, and a methyl ester at position 5. The pyrimidine ring adopts a partially saturated conformation, while the pyrazole ring introduces aromaticity and steric bulk .
Table 1: Key Physicochemical Properties
Stereoelectronic Characteristics
The dihydropyrimidine core adopts a screw-boat conformation, as observed in crystallographic studies of analogous ethyl esters . This conformation stabilizes intramolecular hydrogen bonding between the carbonyl oxygen (C=O) and the NH group of the pyrimidine ring, a feature critical for biological activity . The methyl ester at position 5 enhances lipophilicity compared to carboxylic acid derivatives, potentially improving membrane permeability .
Synthesis and Characterization
Synthetic Pathways
While no explicit synthesis protocol for the methyl ester is documented in the provided sources, its preparation likely follows the Biginelli reaction framework, analogous to ethyl esters described in the literature . A plausible route involves:
-
Condensation: Methyl acetoacetate, 3-(4-methylphenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde, and urea undergo acid-catalyzed cyclocondensation.
-
Cyclization: Phosphoric acid or another Brønsted acid facilitates ring closure, forming the dihydropyrimidine scaffold.
-
Crystallization: Slow evaporation from ethanol yields pure crystals .
Table 2: Comparative Synthesis of Methyl vs. Ethyl Analogs
| Parameter | Methyl Ester (This Compound) | Ethyl Ester (Y070-0369) |
|---|---|---|
| Ester Group | -COOCH3 | -COOCH2CH3 |
| Molecular Weight | 402.45 g/mol | 416.48 g/mol |
| Yield (Estimated) | ~85–90% | 92% |
| Melting Point | Not reported | 203–204°C |
Spectroscopic and Crystallographic Data
X-ray diffraction analysis of ethyl analogs reveals a triclinic crystal system (space group P1) with unit cell parameters a = 7.5495 Å, b = 8.9797 Å, and c = 11.0812 Å . The dihedral angle between the pyrimidine and phenyl rings is approximately 86.5°, minimizing steric clashes . For the methyl ester, similar packing stabilized by N–H···O and C–H···O hydrogen bonds is anticipated, though experimental confirmation is needed.
| Compound | Activity | IC50/EC50 | Source |
|---|---|---|---|
| Ethyl analog (Y070-0369) | Calcium channel blockade | 12 nM (VSMC) | |
| STK706353 | Antibacterial (S. aureus) | 128 µg/mL | |
| CHEMBL1255598 | COX-2 inhibition | 1.8 µM |
Comparative Analysis with Ethyl Ester Derivatives
Pharmacokinetic Implications
The methyl ester’s smaller size could accelerate esterase-mediated hydrolysis to the active carboxylic acid metabolite compared to ethyl analogs, potentially affecting duration of action . In silico predictions using PubChem data suggest moderate metabolic stability (t1/2 ≈ 2.5 hours in human liver microsomes) .
Future Directions and Challenges
Research Gaps
-
Synthetic Optimization: Scalable synthesis routes for the methyl ester remain underexplored.
-
Target Identification: Proteomic studies are needed to map interactions with ion channels and enzymes.
-
Toxicology Profiles: Acute and chronic toxicity data are absent, limiting translational potential.
Recommendations
-
Conduct crystallography studies to resolve the methyl ester’s three-dimensional structure.
-
Evaluate in vivo efficacy in rodent models of hypertension and inflammation.
-
Explore nanoparticle formulations to enhance bioavailability.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume